molecular formula C22H19N3O4S B6561262 methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021230-41-0

methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6561262
CAS No.: 1021230-41-0
M. Wt: 421.5 g/mol
InChI Key: CXHVIZYENJQYON-FOWTUZBSSA-N
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Description

Methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a 1,3-thiazole ring via an enamine bridge in the E-configuration. The thiazole moiety is substituted at the 4-position with a 3,4-dimethoxyphenyl group, while the enamine linker includes a cyano group.

Properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-27-19-9-6-15(10-20(19)28-2)18-13-30-21(25-18)16(11-23)12-24-17-7-4-14(5-8-17)22(26)29-3/h4-10,12-13,24H,1-3H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHVIZYENJQYON-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, a compound with significant potential in medicinal chemistry, features a complex molecular structure that includes a thiazole moiety and a cyano group. This article delves into its biological activity, summarizing key findings from various studies, including data on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3O4SC_{22}H_{19}N_{3}O_{4}S with a molecular weight of 421.5 g/mol. The compound's structure is characterized by the following components:

  • Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Cyano group : A functional group that may enhance biological activity.
  • Dimethoxyphenyl substituents : Potentially contributing to the compound's pharmacological properties.
PropertyValue
Molecular FormulaC22H19N3O4S
Molecular Weight421.5 g/mol
CAS Number1021230-41-0

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been shown to be effective against various bacterial strains and fungi. In one study, new 1,3-thiadiazole derivatives were synthesized and evaluated for antimicrobial activity against Escherichia coli, Bacillus mycoides, and Candida albicans, indicating the potential for similar activity in this compound .

Neurotoxicity Studies

Neurotoxicity is a crucial aspect when evaluating new compounds for therapeutic use. Analogous compounds have been studied for their neurotoxic effects via mechanisms involving monoamine oxidase (MAO) activity. Research indicates that certain thiazole derivatives can influence dopaminergic neurotoxicity in models such as mice . This raises questions about the safety profile of this compound and necessitates further investigation into its neurotoxic potential.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit specific enzymes related to bacterial virulence factors.
  • Interaction with Cellular Targets : The compound may interact with cellular receptors or transporters, influencing cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized various thiazole derivatives and tested their antimicrobial efficacy using standard disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .

Case Study 2: Neurotoxicity Assessment

In a neurotoxicity assessment involving several thiazole analogs, researchers found that only specific compounds exhibited neurotoxic effects correlated with MAO-B substrate activity. This suggests that while this compound may have therapeutic potential, its neurotoxic profile must be carefully evaluated through further studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-[[(Z)-2-Cyano-2-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]Ethenyl]Amino]Benzoate (CAS: 1321936-20-2)

  • Structural Differences: Substituents: The phenyl group on the thiazole is 4-methyl (vs. 3,4-dimethoxy in the target compound), reducing electron-donating effects. Ester Group: Ethyl ester (vs. methyl ester), slightly increasing hydrophobicity (higher logP). Stereochemistry: Z-configuration at the enamine double bond (vs.
  • Properties :
    • Molecular Weight: 389.5 g/mol (vs. ~433.5 g/mol for the target compound, assuming similar core structure).
    • XLogP3: 5.3 (higher than the target compound due to ethyl ester and methylphenyl group).
  • Implications : The Z-configuration may reduce steric hindrance in planar binding pockets, while the methylphenyl group offers less polar surface area compared to dimethoxyphenyl .

4-[[(E)-2-Cyano-2-[4-[4-(2-Methylpropyl)Phenyl]-1,3-Thiazol-2-yl]Ethenyl]Amino]Benzamide (CAS: 1321862-60-5)

  • Structural Differences: Core Functional Group: Benzamide (vs. benzoate ester), enhancing hydrogen-bond acceptor/donor capacity. Thiazole Substituent: 4-(4-isobutylphenyl) (vs. 3,4-dimethoxyphenyl), introducing a bulky hydrophobic group.
  • Properties :
    • Molecular Weight: ~420–430 g/mol (comparable to the target compound).
    • Topological Polar Surface Area (TPSA): Higher due to benzamide (103 Ų vs. ~90 Ų for benzoate esters).
  • Implications : The benzamide group may improve solubility and target affinity in polar environments (e.g., enzyme active sites), while the isobutylphenyl substituent could enhance membrane permeability .

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate (LS-03205)

  • Structural Differences :
    • Heterocycle : 1,3,4-Thiadiazole (vs. 1,3-thiazole), replacing a sulfur atom with an additional nitrogen.
    • Linker : Methoxy bridge (vs. enamine), limiting conjugation and rigidity.
  • Properties: Molecular Weight: 369.4 g/mol (smaller than the target compound). Functional Groups: Carbamoyl and phenyl groups (vs. cyano and methoxy).

Role of Thiazole and α,β-Unsaturated Systems

Thiazole derivatives, particularly those with α,β-unsaturated ketones or enamines, exhibit broad bioactivity, including antimicrobial and anticancer effects. The E-configuration in the target compound’s enamine linker may stabilize planar conformations critical for intercalation or enzyme inhibition, as seen in analogues like (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one .

Impact of Methoxy Substituents

The 3,4-dimethoxyphenyl group in the target compound enhances electron density and polarizability compared to methyl or isobutyl substituents in analogues. This could improve interactions with aromatic residues in proteins (e.g., π-π stacking) or modulate metabolic stability by sterically shielding reactive sites .

Ester vs. Amide Functional Groups

Benzoate esters (logP ~2–3) generally exhibit higher lipophilicity than benzamides (logP ~1–2), favoring passive diffusion across membranes. However, benzamides may exhibit longer half-lives due to resistance to esterase-mediated hydrolysis .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents XLogP3 TPSA (Ų) Notable Features
Target Compound ~433.5 3,4-Dimethoxyphenyl, E-enamine ~4.1 ~90 High electron density, rigid linker
Ethyl 4-[[(Z)-2-Cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate 389.5 4-Methylphenyl, Z-enamine 5.3 89 Increased hydrophobicity
4-[[(E)-2-Cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide ~420–430 4-Isobutylphenyl, benzamide ~4.8 103 Enhanced H-bonding, solubility
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 369.4 Thiadiazole, phenylcarbamoyl ~3.2 108 Sulfur-rich heterocycle

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